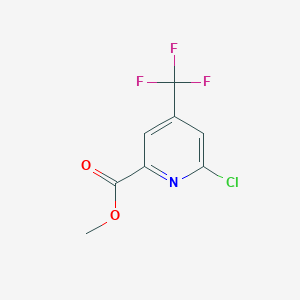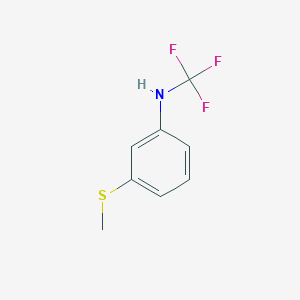
3-(methylthio)-N-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(methylthio)-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group (-CF₃) and a methylthio group (-SCH₃) attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylthio)-N-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl and methylthio groups onto an aniline precursor. One common method is the trifluoromethylation of aniline derivatives using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃). The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol (CH₃SH) under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
3-(methylthio)-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as iron powder (Fe) in the presence of hydrochloric acid (HCl).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Iron powder (Fe), hydrochloric acid (HCl)
Substitution: Nucleophiles like sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted aniline derivatives
Scientific Research Applications
3-(methylthio)-N-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(methylthio)-N-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)aniline: Similar structure but lacks the methylthio group.
4-nitro-3-(trifluoromethyl)aniline: Contains a nitro group instead of a methylthio group.
3-(trifluoromethylthio)aniline: Similar but with a different positioning of the trifluoromethyl and methylthio groups.
Uniqueness
3-(methylthio)-N-(trifluoromethyl)aniline is unique due to the presence of both trifluoromethyl and methylthio groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8F3NS |
|---|---|
Molecular Weight |
207.22 g/mol |
IUPAC Name |
3-methylsulfanyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H8F3NS/c1-13-7-4-2-3-6(5-7)12-8(9,10)11/h2-5,12H,1H3 |
InChI Key |
YMGNLIZIUGBBSP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


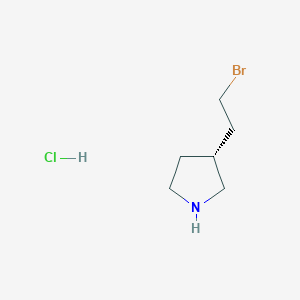
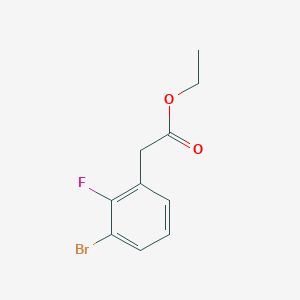
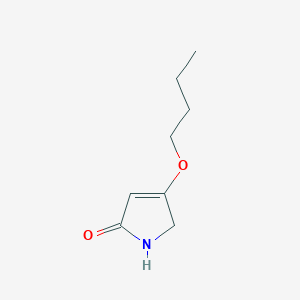
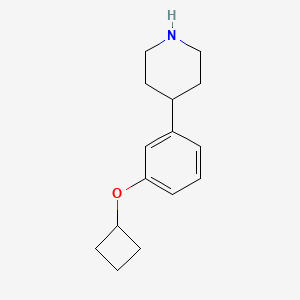
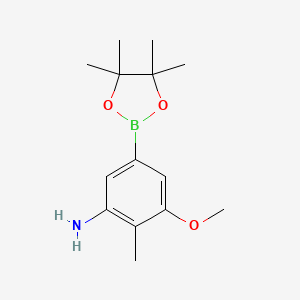
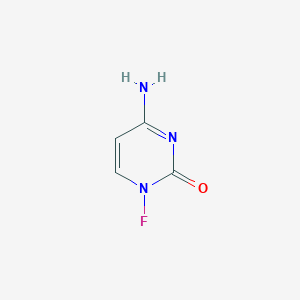

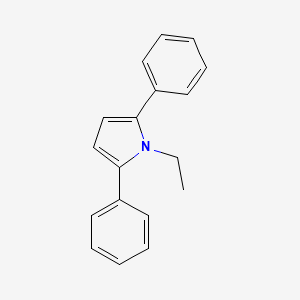
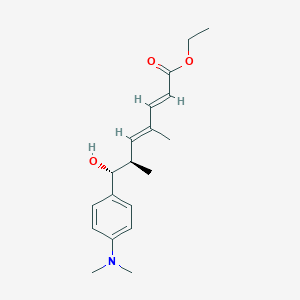
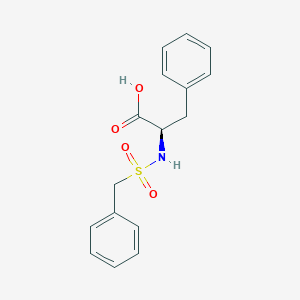
![(R)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13972314.png)
![1-[(6-Methylbenzo[b]thiophene-2-carbonyl)amino]cyclopentanecarboxylic acid](/img/structure/B13972321.png)
![(7-Bromo-2-methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13972326.png)
